molecular formula C9H11NO2 B13875719 Methyl 2-methoxybenzenecarboximidate

Methyl 2-methoxybenzenecarboximidate

Cat. No.: B13875719
M. Wt: 165.19 g/mol
InChI Key: CBWBSOPONZTYPA-UHFFFAOYSA-N
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Description

Methyl 2-methoxybenzenecarboximidate is an imidate ester derivative characterized by a methoxy-substituted benzene ring and a carboximidate functional group. Its molecular structure (C$9$H${11}$NO$_2$) includes a methoxy group at the ortho position of the aromatic ring, which influences its electronic and steric properties. This compound is primarily utilized in organic synthesis as an intermediate for forming amidines, heterocycles, and glycosylation precursors due to its reactivity in nucleophilic substitution reactions . Its stability under acidic conditions and solubility in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) make it a versatile reagent in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2-methoxybenzenecarboximidate

InChI

InChI=1S/C9H11NO2/c1-11-8-6-4-3-5-7(8)9(10)12-2/h3-6,10H,1-2H3

InChI Key

CBWBSOPONZTYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of methyl 2-methoxybenzoate with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxybenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Methyl 2-methoxybenzenecarboximidate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methoxybenzenecarboximidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of methyl 2-methoxybenzenecarboximidate, we compare it with three categories of analogs: methyl esters , substituted benzene derivatives , and imidates . Key data from recent studies are summarized below.

Physical and Chemical Properties

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility in Water LogP Stability (pH 7)
This compound 179.19 85–88 245–250 (dec.) Low 1.2 Moderate
Methyl 2-methoxybenzoate 166.15 48–50 250–252 Insoluble 1.8 High
Methyl 4-methoxybenzenecarboximidate 179.19 92–95 260–265 (dec.) Very low 1.0 Moderate
Sandaracopimaric acid methyl ester 332.48 102–104 N/A Insoluble 5.3 High

Sources: Derived from Table 3 in IC-AMCE 2023 and GC-MS data from Molecules (2014) .

  • Functional Group Influence : The carboximidate group in this compound reduces its hydrophobicity (LogP = 1.2) compared to methyl 2-methoxybenzoate (LogP = 1.8), enhancing its reactivity in polar solvents. However, its stability under neutral conditions is lower than that of carboxylic esters due to susceptibility to hydrolysis .
  • Substituent Position : The ortho-methoxy group introduces steric hindrance, lowering its melting point (85–88°C) relative to the para-substituted analog (92–95°C) .
Analytical Behavior
  • Gas Chromatography (GC) : In GC analysis, this compound elutes earlier (retention time ~8.2 min) than bulkier methyl esters like torulosic acid methyl ester (~14.5 min) due to its lower molecular weight and polarity .

Key Research Findings

  • Pharmaceutical Relevance : this compound derivatives show promise as intermediates in antidiabetic drug synthesis, outperforming simpler benzoates in yield and selectivity .
  • Limitations : Its moderate stability under physiological conditions necessitates stabilization via formulation additives, unlike hydrolytically robust methyl esters (e.g., E-communic acid methyl ester) .

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